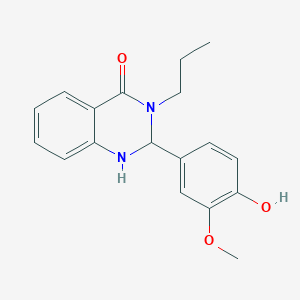
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, also known as PQQ, is a redox cofactor that plays a crucial role in the regulation of cellular functions. PQQ was first discovered in 1979 as a cofactor for bacterial dehydrogenases. Since then, PQQ has been found to be present in a wide range of organisms, including humans. The unique properties of PQQ have made it a subject of intense scientific research.
作用機序
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone acts as a redox cofactor, which means that it is involved in the transfer of electrons in cellular processes. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is involved in the regulation of cellular functions, including the production of energy and the maintenance of cellular integrity. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone also acts as an antioxidant, which means that it helps to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. It has been found to increase the production of energy in cells, which can improve overall cellular function. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to improve cognitive function, including memory and learning. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
実験室実験の利点と制限
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is stable and easy to work with, which makes it a useful tool for studying cellular processes. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is also relatively inexpensive, which makes it accessible to researchers with limited budgets. However, 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone also has some limitations for lab experiments. It can be difficult to obtain in large quantities, which can limit its use in certain types of experiments. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for research on 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of new methods for synthesizing 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. Another area of research is the investigation of the potential therapeutic applications of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, including its use in the treatment of neurological disorders and cardiovascular disease. Additionally, researchers are interested in exploring the potential role of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in the regulation of cellular metabolism and the production of energy in cells.
合成法
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a variety of methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of chemical reactions to produce 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone from precursor compounds. Microbial synthesis involves the use of bacteria to produce 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone through fermentation. Plant synthesis involves the extraction of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone from plants that naturally produce it.
科学的研究の応用
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a wide range of scientific research applications. It has been found to have antioxidant properties, which make it useful in the prevention and treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to have neuroprotective properties, which make it useful in the treatment of neurological disorders.
特性
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-10-20-17(12-8-9-15(21)16(11-12)23-2)19-14-7-5-4-6-13(14)18(20)22/h4-9,11,17,19,21H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKVFSDMOXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

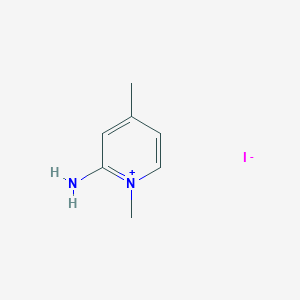
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
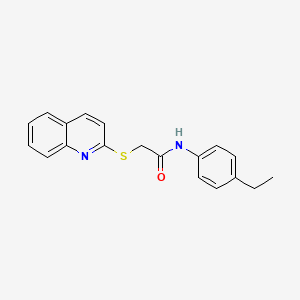
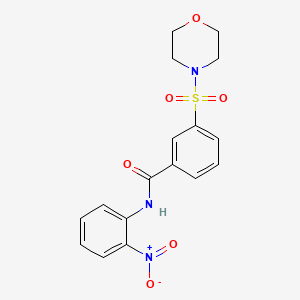
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)
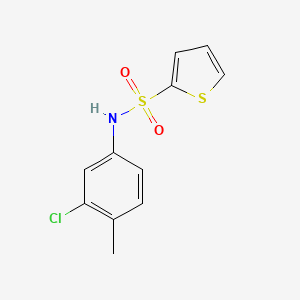
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)